molecular formula C20H18FN3OS B6565617 4-fluoro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide CAS No. 946223-83-2

4-fluoro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide

Cat. No.: B6565617
CAS No.: 946223-83-2
M. Wt: 367.4 g/mol
InChI Key: SHXUWLQKNVGXMV-UHFFFAOYSA-N
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Description

4-fluoro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide is a useful research compound. Its molecular formula is C20H18FN3OS and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.11546154 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is mGluR1 (metabotropic glutamate receptor 1) . mGluR1 is a type of glutamate receptor that is active in the central nervous system and plays a crucial role in synaptic plasticity, which is the ability of synapses to strengthen or weaken over time. This receptor is involved in learning and memory processes.

Mode of Action

This compound acts as a potent antagonist of the mGluR1 receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound binds to the mGluR1 receptor and blocks its activation by glutamate, thereby inhibiting the downstream effects of mGluR1 activation.

Pharmacokinetics

The compound has been noted to have agood pharmacokinetic profile in rats , suggesting that it may have suitable bioavailability and metabolic stability for in vivo studies.

Result of Action

The inhibition of mGluR1 by this compound can lead to a decrease in the excitatory activity of the glutamatergic system. This could potentially result in antipsychotic-like effects , as the compound has demonstrated in several animal models .

Properties

IUPAC Name

4-fluoro-N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS/c1-13-2-4-14(5-3-13)18-17(24-10-11-26-20(24)23-18)12-22-19(25)15-6-8-16(21)9-7-15/h2-9H,10-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXUWLQKNVGXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)CNC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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